Phosphorothioic acid, O,O-dimethyl O-p-tolyl ester
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Overview
Description
It is widely used as a fungicide in agriculture to control soil-borne diseases caused by fungi such as Typhula incarnata, Corticium rolfsii, Typhula ishikariensis, and Rhizoctonia solani . The compound is known for its effectiveness in inhibiting phospholipid biosynthesis in fungi, making it a valuable tool in agricultural pest management .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O,O-dimethyl O-p-tolyl ester can be synthesized through the esterification of phosphorothioic acid with O,O-dimethyl and p-tolyl groups. One common method involves the reaction of 2,6-dichloro-4-methylphenol with dimethyl phosphorochloridothioate in the presence of a base . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar esterification reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-dimethyl O-p-tolyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the O,O-dimethyl or p-tolyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, O,O-dimethyl O-p-tolyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiophosphate chemistry.
Biology: Investigated for its effects on fungal cell membranes and phospholipid biosynthesis.
Medicine: Explored for potential antifungal therapies and as a tool for studying enzyme inhibition.
Industry: Employed in agriculture as a fungicide to protect crops from soil-borne diseases.
Mechanism of Action
The primary mechanism of action of phosphorothioic acid, O,O-dimethyl O-p-tolyl ester involves the inhibition of phospholipid biosynthesis in fungi. The compound targets key enzymes involved in the biosynthetic pathway, disrupting the production of essential phospholipids and leading to cell membrane dysfunction and fungal cell death . This mechanism makes it highly effective against a broad spectrum of soil-borne fungal pathogens.
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester: Another thiophosphate compound with similar fungicidal properties.
Phosphorothioic acid, O,O-dimethyl O-(2,6-dichloro-4-methylphenyl) ester: Shares structural similarities and is used for similar agricultural applications.
Uniqueness
Phosphorothioic acid, O,O-dimethyl O-p-tolyl ester is unique due to its specific inhibition of phospholipid biosynthesis, which is not a common target for many other fungicides. This specificity allows it to be highly effective against certain fungal pathogens while minimizing off-target effects .
Properties
CAS No. |
4901-37-5 |
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Molecular Formula |
C9H13O3PS |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
dimethoxy-(4-methylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13O3PS/c1-8-4-6-9(7-5-8)12-13(14,10-2)11-3/h4-7H,1-3H3 |
InChI Key |
KOZKFPKNGBHIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=S)(OC)OC |
Origin of Product |
United States |
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